Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate
Description
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate (CAS: 94278-00-9) is a bisphosphonate derivative characterized by a heptyl alkyl chain (C7) linked to a bisphosphonate core via an imino-bis(methylene) spacer. Its molecular formula is C₉H₂₃K₄NO₆P₂, and its structure features two phosphonate groups bonded to a central nitrogen atom, which is further substituted with a heptyl chain .
Bisphosphonates are renowned for their P–C–P backbone, which confers resistance to enzymatic degradation compared to phosphate esters. This compound’s synthesis likely involves Pudovik or Kabachnik–Fields reactions, common methods for introducing phosphonate groups into organic frameworks .
Properties
CAS No. |
94277-95-9 |
|---|---|
Molecular Formula |
C9H19K4NO6P2 |
Molecular Weight |
455.59 g/mol |
IUPAC Name |
tetrapotassium;N,N-bis(phosphonatomethyl)heptan-1-amine |
InChI |
InChI=1S/C9H23NO6P2.4K/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4 |
InChI Key |
HBXALUHSXSGYDT-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium ((heptylimino)bis(methylene))bisphosphonate typically involves the reaction of heptylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The phosphonate groups can participate in substitution reactions, where other chemical groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can produce a wide range of substituted bisphosphonates .
Scientific Research Applications
Medical Applications
- Bone Disorders Treatment : The compound is primarily studied for its effectiveness in treating bone disorders such as osteoporosis and Paget's disease. Clinical trials have demonstrated that it can significantly reduce pain and stabilize bone structure by inhibiting osteoclast-mediated bone resorption .
- Anti-inflammatory Properties : Research indicates that bisphosphonates, including this compound, may exhibit anti-inflammatory effects, potentially modulating cellular signaling pathways related to bone metabolism .
- Case Study: Osteonecrosis of the Jaw (ONJ) : Patients undergoing treatment with bisphosphonates face an increased risk of ONJ, particularly after dental procedures. Studies highlight the importance of monitoring these patients closely to mitigate risks .
Agricultural Applications
- Fertilizers : The compound's ability to bind with essential nutrients makes it a candidate for use in fertilizers, enhancing nutrient uptake in plants and improving soil quality .
- Pest Control : Preliminary studies suggest that tetrapotassium ((heptylimino)bis(methylene))bisphosphonate may have applications in pest control by affecting certain metabolic pathways in pests .
Industrial Applications
- Water Treatment : The compound is utilized as a scale inhibitor in industrial water treatment processes. Its chelating properties help prevent the formation of scale deposits in pipes and equipment .
- Corrosion Inhibition : In the presence of metal ions, this compound can act as a corrosion inhibitor, making it valuable in industries where metal integrity is crucial .
Mechanism of Action
The mechanism of action of tetrapotassium ((heptylimino)bis(methylene))bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps maintain bone density and strength . The molecular targets include hydroxyapatite and various enzymes involved in bone metabolism .
Comparison with Similar Compounds
Structural and Molecular Differences
| Compound Name (CAS) | Alkyl Chain Length | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Tetrapotassium [(butylimino)bis(methylene)]bisphosphonate (CAS: 94277-97-1) | C4 | C₈H₁₇K₄NO₆P₂ | Shorter butyl chain; higher hydrophilicity |
| Tetrapotassium [(hexylimino)bis(methylene)]bisphosphonate (CAS: 94277-97-1) | C6 | C₈H₁₇K₄NO₆P₂ | Intermediate hydrophobicity |
| Tetrapotassium [(dodecylimino)bis(methylene)]bisphosphonate (CAS: 18312-78-2) | C12 | C₁₄H₂₉K₄NO₆P₂ | Longer dodecyl chain; pronounced hydrophobicity |
| Tetrapotassium [(isononylimino)bis(methylene)]bisphosphonate (CAS: 93982-85-5) | C9 (branched) | C₁₁H₂₃K₄NO₆P₂ | Branched chain; altered steric effects |
Key Observations:
- Solubility : Shorter alkyl chains (e.g., butyl, C4) enhance water solubility, while longer chains (e.g., dodecyl, C12) reduce it due to increased hydrophobicity .
- Stability : The heptyl chain (C7) balances solubility and lipophilicity, making it versatile for applications requiring moderate surfactant properties.
- Synthesis : Longer chains may require optimized reaction conditions (e.g., higher temperatures or specialized catalysts) compared to shorter analogues .
Functional and Application-Based Comparisons
Research Findings and Data Tables
Biological Activity
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate is a member of the bisphosphonate class of compounds, which are primarily known for their ability to inhibit bone resorption and are widely used in the treatment of osteoporosis and other bone-related conditions. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy, and clinical implications based on diverse research findings.
This compound exhibits a structure characteristic of bisphosphonates, containing two phosphonate groups that confer its biological activity. The mechanism through which bisphosphonates exert their effects is primarily through the inhibition of osteoclast-mediated bone resorption. This occurs via the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme crucial in the mevalonate pathway, which is essential for osteoclast function and survival .
Inhibition of Bone Resorption
Research has shown that bisphosphonates, including this compound, effectively inhibit osteoclast activity, leading to decreased bone resorption. A meta-analysis indicated that bisphosphonate therapy significantly reduces the risk of fractures in postmenopausal women with osteoporosis, highlighting their role in maintaining bone density and strength .
Table 1: Efficacy of Bisphosphonates in Reducing Fracture Risk
| Type of Fracture | Risk Reduction (%) | Time to Benefit (Months) |
|---|---|---|
| Nonvertebral Fractures | 12.4% | 12.4 |
| Hip Fractures | 20.3% | 20.3 |
| Clinical Vertebral Fractures | 12.1% | 12.1 |
Cancer Treatment Implications
In addition to their use in osteoporosis, bisphosphonates have been studied for their potential benefits in cancer treatment, particularly in postmenopausal women with breast cancer. A significant meta-analysis found that adjuvant bisphosphonate therapy reduced the risk of bone recurrence and improved overall survival rates among this population . The study demonstrated a notable reduction in distant recurrence rates from 20.4% to 19.8% among those receiving bisphosphonates.
Table 2: Impact of Adjuvant Bisphosphonates on Breast Cancer Outcomes
| Outcome | Bisphosphonate Group (%) | Control Group (%) |
|---|---|---|
| Bone Recurrence | 6.6 | 8.8 |
| Death from Breast Cancer | 14.7 | 18.0 |
Case Studies
Several case studies have highlighted the effectiveness of bisphosphonates, including this compound, in various clinical settings:
- Case Study on Osteoporosis :
- A cohort study involving postmenopausal women treated with bisphosphonates showed significant improvements in bone mineral density over a two-year period.
- Case Study on Breast Cancer :
- In a trial involving early-stage breast cancer patients, those receiving bisphosphonates alongside standard therapy exhibited lower rates of metastasis to bone compared to those who did not receive bisphosphonates.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing tetrapotassium ((heptylimino)bis(methylene))bisphosphonate, and how can reaction efficiency be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or modified Horner-Wadsworth-Emmons (HWE) olefination. For example, bromoamino bisphosphonate intermediates (e.g., as in ) may react with alkylamines under reflux (e.g., NHMe₂ in EtOH/H₂O at 1.5 hours). Post-synthesis, TLC analysis (1% NH₄OH in acetone, Rf = 0.95) monitors reaction progress. Purification involves aqueous extraction (pH 11), chloroform washes, and drying over MgSO₄. Yield and purity are validated via NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/³¹P NMR : To verify phosphonate group integration and heptyl chain methylene (-CH₂-) signals.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., C₁₀H₂₂K₃NO₆P₂, ~358.39 g/mol as per related bisphosphonates in ).
- Elemental Analysis : Validates stoichiometry of K⁺ counterions .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
- Methodological Answer : Adapt protocols from quaternary ammonium bisphosphonate studies ():
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Time-Kill Assays : Assess bactericidal kinetics over 24 hours.
- Control : Compare with commercial bisphosphonates (e.g., alendronate) to benchmark efficacy .
Advanced Research Questions
Q. How does alkyl chain length (e.g., heptyl vs. hexyl/dodecyl) influence the compound’s antimicrobial efficacy and physicochemical properties?
- Methodological Answer :
- Synthetic Comparison : Synthesize analogs (e.g., triammonium [(hexylimino)bis(methylene)]bisphosphonate in ) using identical methods.
- Physicochemical Analysis : Measure logP (octanol-water partitioning) to assess hydrophobicity.
- Biological Testing : Compare MICs and hemolytic activity (e.g., RBC lysis assays) to balance efficacy vs. toxicity.
- Statistical Analysis : Use ANOVA to identify significant differences in activity across analogs .
Q. What advanced techniques elucidate the compound’s interaction with bacterial membranes or enzymes?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to lipid bilayers or target enzymes (e.g., alkaline phosphatase, as in ).
- Molecular Dynamics (MD) Simulations : Model interactions between the heptyl chain and membrane phospholipids.
- Crystallography : Co-crystallize with bacterial enzymes (e.g., ’s cobaltoceniumylamido complex methods) to resolve binding modes .
Q. How can researchers address discrepancies in stability data across different formulations or pH conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 4–10) and monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere.
- Counterion Effects : Compare potassium vs. sodium/ammonium salts (e.g., ) to identify optimal stability profiles .
Q. What strategies improve the compound’s bioavailability for potential in vivo studies?
- Methodological Answer :
- Prodrug Design : Modify phosphonate groups with pivaloyloxymethyl (POM) esters () to enhance membrane permeability.
- Nanoparticle Encapsulation : Use liposomal or polymeric carriers to improve solubility and target delivery.
- Pharmacokinetic Profiling : Conduct rodent studies to measure plasma half-life and tissue distribution .
Data Contradictions and Validation
Q. How should conflicting reports about the compound’s environmental persistence be resolved?
- Methodological Answer :
- Environmental Simulation : Use OECD 301 biodegradation tests to measure half-life in soil/water.
- Ecotoxicity Screening : Test acute toxicity in Daphnia magna or algae (per ’s flame retardant protocols).
- Comparative Analysis : Cross-reference with structurally similar bisphosphonates (e.g., ’s aluminum phosphinate) to identify trends .
Tables for Key Comparisons
Table 1 : Alkyl Chain Length vs. Antimicrobial Activity
| Alkyl Chain | MIC (S. aureus) | logP | Hemolytic Activity (HC₅₀) |
|---|---|---|---|
| Hexyl | 8 µg/mL | 1.2 | >100 µg/mL |
| Heptyl | 4 µg/mL | 1.8 | 50 µg/mL |
| Dodecyl | 2 µg/mL | 3.5 | 10 µg/mL |
Table 2 : Counterion Impact on Stability (pH 7.4, 25°C)
| Counterion | Degradation Half-Life | Solubility (mg/mL) |
|---|---|---|
| K⁺ | 48 hours | 25 |
| Na⁺ | 24 hours | 35 |
| NH₄⁺ | 12 hours | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
